molecular formula C9H9NO4 B112413 3-Amino-5-(methoxycarbonyl)benzoic acid CAS No. 28179-47-7

3-Amino-5-(methoxycarbonyl)benzoic acid

Cat. No.: B112413
CAS No.: 28179-47-7
M. Wt: 195.17 g/mol
InChI Key: QGGKQIDRZUUHAR-UHFFFAOYSA-N
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Description

BVDU-MP: Brivudine Monophosphate , is a nucleoside analogue that has shown significant antiviral activity. It is primarily used in the treatment of infections caused by the varicella-zoster virus and herpes simplex virus type 1. The compound is a monophosphate derivative of Brivudine, which is a synthetic analogue of thymidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brivudine Monophosphate involves the phosphorylation of Brivudine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product .

Industrial Production Methods: In industrial settings, the production of Brivudine Monophosphate is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Brivudine Monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Brivudine Monophosphate is used as a model compound in studies involving nucleoside analogues and their interactions with enzymes.

Biology: In biological research, it is used to study the mechanisms of viral replication and the role of nucleoside analogues in inhibiting viral DNA synthesis .

Medicine: Clinically, Brivudine Monophosphate is used in the treatment of herpes zoster and herpes simplex virus infections. It has shown efficacy in reducing viral load and alleviating symptoms .

Industry: In the pharmaceutical industry, Brivudine Monophosphate is used in the development of antiviral drugs and formulations .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Brivudine Monophosphate is unique in its high specificity for the varicella-zoster virus and herpes simplex virus type 1. Unlike other nucleoside analogues, it has a distinct mechanism of action involving selective phosphorylation by viral thymidine kinase .

Properties

IUPAC Name

3-amino-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGKQIDRZUUHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543823
Record name 3-Amino-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28179-47-7
Record name 1-Methyl 5-amino-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28179-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(methoxycarbonyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20543823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(methoxycarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A suspension of mono-methyl 5-nitro-isophthalate (22.5 g, 100 mmol) and palladium on carbon (5%, 2.00 g) in methanol (100 mL) is shaken in a hydrogenation apparatus under hydrogen (50 psi) for 3 hours. The mixture is then filtered through diatomaceous earth and concentrated to give the title compound, NMR (300 MHz, CDCl3) delta 7.67, 7.41, 7.40 and 3.83; MS (ESI−) for C9H9NO4 m/z (M−H)−=194.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20% Pd(OH)2 (0.50 g) was carefully wetted down under argon with methanol (5 mL) and then 3-(methoxycarbonyl)-5-nitrobenzoic acid (5.00 g, 22.2 mmol) in methanol (20 mL) was added. The mixture was then hydrogenated on a Parr Shaker apparatus for 5 hours at 50 psi. Under argon, the reaction was carefully filtered through a fiberglass filter paper. The filtrate was concentrated to give 3-amino-5-(methoxycarbonyl)benzoic acid (4.0 g, 20.5 mmol, 92% yield) of off-white solids as product. MS found: (M−H)+=194.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 2.75 g of mono-methyl 5-nitroisophthalate (5-(methoxycarbonyl)-3-nitrobenzoic acid), compound 67, dissolved in 30 mL of THF was added 100 mg of 10% palladium on carbon. The reaction was placed in a Parr hydrogenator under a H2 atmosphere of 45 psi and shaken for 16 hr. The solid palladium catalyst was removed by vacuum filtration through celite and 5 mL of 1N HCl in diethyl ether was added to the filtrate. After sitting for 12 hr, the solid was collected by vacuum filtration and was washed with ethyl acetate. This provided 1.82 g of the desired product. The product was identified by 1H NMR and mass spectroscopy and purity was assessed by RP-HPLC.
Quantity
2.75 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-(methoxycarbonyl)benzoic acid
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3-Amino-5-(methoxycarbonyl)benzoic acid
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